3-{[3-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}pyridine-2-carboxylic acid
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Overview
Description
3-{[3-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid group and a methoxycarbonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(methoxycarbonyl)-2-methylbenzoic acid with pyridine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Solvent recovery and recycling, as well as waste minimization strategies, are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-{[3-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[3-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-[(3-methoxycarbonyl-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5/c1-9-10(16(22)23-2)5-3-7-12(9)18-14(19)11-6-4-8-17-13(11)15(20)21/h3-8H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
USNCFHMCPPFNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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